molecular formula C26H43N5O7 B8075005 methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Katalognummer: B8075005
Molekulargewicht: 537.6 g/mol
InChI-Schlüssel: LUAXFCAWZAZCNR-MUGJNUQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a synthetic peptidomimetic compound featuring a complex stereochemical architecture. Its structure includes a hydrazine linker, carbamate groups, and chiral centers critical for bioactivity. This compound shares structural motifs with HIV protease inhibitors, particularly Atazanavir (ATV), as both contain hydrazinyl and carbamate moieties essential for binding to viral proteases . The stereochemistry (2R, 2S, 3S) and substituents like the 3,3-dimethylbutanoyl group influence its pharmacokinetic and pharmacodynamic properties, including solubility and target affinity.

Eigenschaften

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXFCAWZAZCNR-MUGJNUQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747499
Record name Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192224-24-0
Record name Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reagentsCommon reagents used in the synthesis include tert-butyl groups, benzyl groups, and carbamate derivatives .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis process and verify the final product’s quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Similarities

Compound Name Key Substituents/Modifications LogP Molecular Weight Key References
Target Compound Methoxycarbonylamino, phenylbutyl, hydrazinyl linker N/A ~700 (estimated)
Atazanavir (ATV) 4-Pyridin-2-ylphenyl group (vs. phenyl in target) 4.5 704.9
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate Trifluoro, isopropyl groups N/A ~500
Methyl N-[(2S,3S)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-4-phenylbutyl]-L-phenylalanyl-L-isoleucyl-L-phenylalaninate tert-Butoxycarbonylamino, tripeptide backbone N/A 702.88

Key Observations :

  • Hydrazinyl Linker : Present in both the target compound and ATV, this group facilitates protease inhibition by mimicking peptide bonds .
  • Stereochemistry : The (2R,2S,3S) configuration in the target compound is critical for binding specificity, as seen in analogous HIV protease inhibitors .

Bioactivity and Target Interactions

  • HIV Protease Inhibition : The target compound’s hydrazinyl-carbamate scaffold aligns with ATV’s mechanism of action, which inhibits HIV protease by binding to its active site . Clustering analyses suggest structurally similar compounds share bioactivity profiles and protein interaction patterns .
  • Divergence in Activity : Compounds with trifluoro or tert-butoxy groups (e.g., ) may exhibit altered metabolic stability or membrane permeability due to steric or electronic effects.

Pharmacokinetic and Physicochemical Properties

  • Solubility : ATV’s pyridinyl group enhances water solubility compared to the target’s phenyl group, though both are moderately hydrophobic (logP ~4.5) .
  • Metabolic Stability : The trifluoro group in increases resistance to oxidative metabolism but may reduce intestinal absorption due to higher hydrophobicity.

Pharmacological Implications

  • Structure-Activity Relationships (SAR): Minor modifications, such as replacing phenyl with pyridinyl (ATV), significantly impact target affinity and bioavailability .
  • Lumping Strategies : Compounds with shared core structures (e.g., carbamate-hydrazine backbones) may be grouped for predictive modeling, though substituent-specific effects necessitate individualized evaluation .

Biologische Aktivität

Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant implications in pharmaceutical research. Its intricate structure suggests potential biological activities that merit a detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological activity. The molecular formula is C38H52N6O7C_{38}H_{52}N_{6}O_{7} with a molecular weight of approximately 704.855 g/mol. The compound features a carbamate group and several chiral centers that contribute to its stereochemistry.

PropertyValue
Molecular FormulaC38H52N6O7
Molecular Weight704.855 g/mol
LogP6.301
PSA (Polar Surface Area)185.18 Ų

Pharmacological Effects

Research indicates that methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate exhibits various biological activities, particularly as an inhibitor of specific enzymes involved in metabolic processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a significant role in lipid metabolism and inflammation. Studies have reported median inhibitory concentration (IC50) values that illustrate its potency against this enzyme.
    CompoundIC50 (µM)
    Methyl N-carbamate0.24
    Analog 10.76
    Analog 9b0.28

Structure-Activity Relationship (SAR)

The structure of the compound is critical to its biological activity. Variations in the side chains and functional groups can lead to significant changes in potency and efficacy. For instance:

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to the target enzyme.
  • Substituent Effects : Modifications such as fluorination or the introduction of lipophilic moieties can either enhance or diminish activity depending on their position relative to the carbamate function.

Study on NAAA Inhibition

A study published in the Journal of Medicinal Chemistry explored various analogs of methyl N-carbamate to assess their inhibitory effects on NAAA. The findings indicated that certain structural modifications led to improved inhibitory potency:

"The introduction of a fluorine atom in the para position resulted in a significant drop in activity, while substituting with a more lipophilic chlorine atom increased potency" .

This highlights the delicate balance required in drug design where both hydrophilicity and hydrophobicity must be optimized.

Toxicological Assessment

Toxicological evaluations are essential for understanding the safety profile of methyl N-carbamate. Preliminary studies suggest that while the compound exhibits promising biological activity, further investigation into its toxicity and side effects is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.